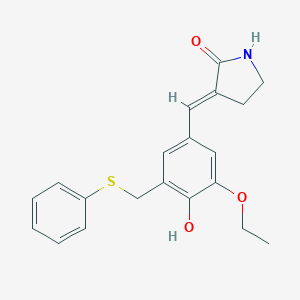
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone is a chemical compound that has been widely used in scientific research due to its unique properties. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and to bind to specific receptors in the body. It has also been shown to have antioxidant properties and to protect cells from oxidative damage.
Biochemical And Physiological Effects
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to bind to specific receptors in the body, and to have antioxidant properties. It has also been shown to have anti-inflammatory properties and to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone in lab experiments is its unique properties. The compound has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Future Directions
There are a number of future directions for research involving 3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone. One area of research involves the development of new drugs based on the compound's unique properties. Another area of research involves the use of the compound as a fluorescent probe to study protein-protein interactions. Additionally, the compound could be used in the development of new imaging agents for cancer diagnosis. Further research is needed to fully understand the mechanism of action and the potential therapeutic applications of this compound.
In conclusion, 3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone is a chemical compound that has been widely used in scientific research due to its unique properties. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone can be synthesized using a variety of methods. One of the most common methods is through the reaction of 2-pyrrolidone with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then treated with phenylthiomethyl chloride to obtain the final compound.
Scientific Research Applications
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone has been widely used in scientific research due to its unique properties. The compound has been used in the development of new drugs and has been studied for its potential therapeutic applications. It has also been used as a fluorescent probe to study protein-protein interactions and has been used in the development of new imaging agents for cancer diagnosis.
properties
CAS RN |
107788-14-7 |
|---|---|
Product Name |
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone |
Molecular Formula |
C20H21NO3S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(3E)-3-[[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO3S/c1-2-24-18-12-14(10-15-8-9-21-20(15)23)11-16(19(18)22)13-25-17-6-4-3-5-7-17/h3-7,10-12,22H,2,8-9,13H2,1H3,(H,21,23)/b15-10+ |
InChI Key |
JJABWYFSIMYYRT-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C/3\CCNC3=O |
SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C3CCNC3=O |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C3CCNC3=O |
synonyms |
(3E)-3-[[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]methylidene ]pyrrolidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)
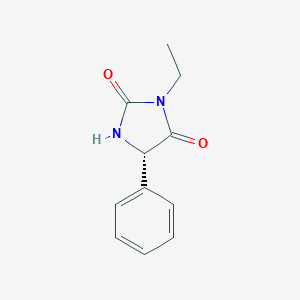
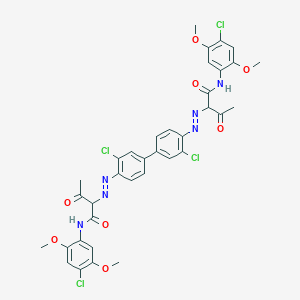
![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)
![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)
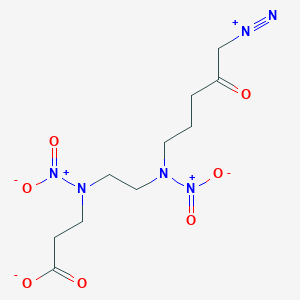
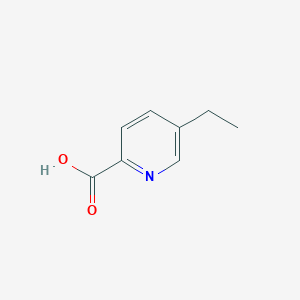
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

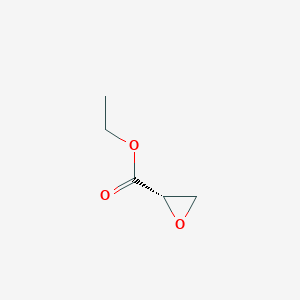
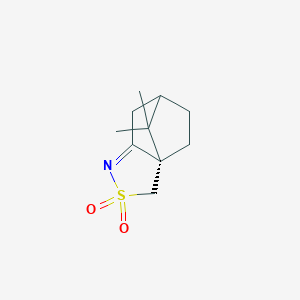
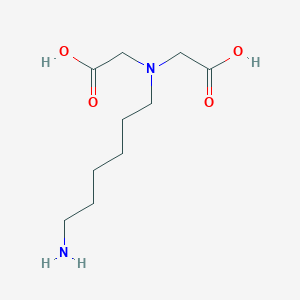
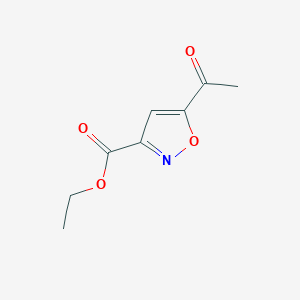
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)